ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate
Overview
Description
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C7H15NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to an ethyl group and a hydroxy-2-methylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be synthesized through the reaction of ethyl chloroformate with 1-amino-2-methylpropan-2-ol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ethyl N-(1-oxo-2-methylpropan-2-yl)carbamate.
Reduction: Formation of ethyl N-(1-hydroxy-2-methylpropan-2-yl)amine.
Substitution: Formation of various alkyl-substituted carbamates.
Scientific Research Applications
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized to release active compounds.
Industry: Used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate involves its interaction with biological molecules. The hydroxy group can form hydrogen bonds with enzymes and other proteins, potentially altering their activity. The carbamate group can be hydrolyzed by esterases, releasing the active amine compound, which can then interact with its molecular targets.
Comparison with Similar Compounds
Ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate can be compared with other carbamate derivatives such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-(1-hydroxy-2-ethylpropan-2-yl)carbamate: Similar structure but with an ethyl group on the hydroxy-2-ethylpropan-2-yl group.
Ethyl N-(1-hydroxy-2-methylbutan-2-yl)carbamate: Similar structure but with a butyl group instead of a propyl group.
Properties
IUPAC Name |
ethyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-11-6(10)8-7(2,3)5-9/h9H,4-5H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSOVXRFVMLERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990332 | |
Record name | Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70084-53-6 | |
Record name | NSC37753 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37753 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen (1-hydroxy-2-methylpropan-2-yl)carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60990332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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